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Executive Summary
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RIP2 or RICK, is a critical

serine/threonine and tyrosine kinase that functions as a central signaling node in the innate

immune system.[1][2] It is the essential downstream adaptor for the intracellular pattern

recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[3][4][5] Upon

activation, RIPK2 orchestrates complex signaling cascades that culminate in the activation of

the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[6][7]

Dysregulation of the NOD-RIPK2 axis is implicated in a range of inflammatory diseases,

including Crohn's disease, sarcoidosis, and inflammatory bowel disease (IBD), making RIPK2 a

compelling therapeutic target.[2][8][9][10]

This technical guide provides a comprehensive overview of the downstream signaling

pathways regulated by RIPK2, the molecular mechanisms of RIPK2 inhibitors, and their impact

on these pathways. It includes detailed experimental protocols for studying RIPK2 activity and

presents quantitative data on the effects of representative inhibitors.

Core RIP2 Signaling Pathways
The canonical signaling pathway initiated by NOD1/NOD2 ligand recognition converges on

RIPK2, whose activation is a multi-step process involving recruitment, phosphorylation, and

ubiquitination.
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Upstream Activation: The NOD1/NOD2 Signalosome
NOD1 and NOD2 are intracellular sensors that recognize specific components of bacterial

peptidoglycan: diaminopimelic acid (DAP) for NOD1 and muramyl dipeptide (MDP) for NOD2.

[4][5] Ligand binding induces oligomerization of NOD1/NOD2, which then recruit RIPK2

through a homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interaction.

[1][4][11] This recruitment brings multiple RIPK2 molecules into close proximity, facilitating the

subsequent activation steps.[12]

RIPK2 Activation: Phosphorylation and Ubiquitination
Once recruited to the activated NOD receptor, RIPK2 undergoes a series of post-translational

modifications that are essential for signal propagation.

Autophosphorylation: RIPK2 is a dual-specificity kinase with both serine/threonine and

tyrosine kinase activity.[1][8] Activation involves autophosphorylation at key residues,

including Ser176 in the kinase activation loop and Tyr474 in the CARD domain.[13][14] This

phosphorylation is a critical marker of RIPK2 activation and is essential for its kinase activity

and protein stability.[13][15]

Ubiquitination: Following phosphorylation, RIPK2 is rapidly polyubiquitinated. This process is

not for degradation (via K48-linked chains) but rather for signal amplification. E3 ubiquitin

ligases, including XIAP, c-IAP1, and c-IAP2, conjugate K63-, K27-, and M1-linked (linear)

polyubiquitin chains to RIPK2.[1][4][14] These ubiquitin chains act as a scaffold, recruiting

downstream signaling complexes.[1][12]

Downstream Pathways: NF-κB and MAPK Activation
The polyubiquitin scaffold on RIPK2 recruits two major downstream kinase complexes, leading

to the activation of parallel signaling pathways.[1][14]

NF-κB Pathway: The ubiquitinated RIPK2 complex recruits the TAK1-TAB and IKKα/β-NEMO

complexes.[1][14] TAK1, once activated, phosphorylates the IKK complex (specifically IKKβ).

The activated IKK complex then phosphorylates the NF-κB inhibitor, IκBα, marking it for

proteasomal degradation.[1][13] This releases the NF-κB dimer (typically p65/p50), allowing

it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes,

including cytokines like TNF-α and IL-6.[12][16]
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MAPK Pathway: The activated TAK1 also initiates the mitogen-activated protein kinase

(MAPK) cascades.[6] This leads to the phosphorylation and activation of JNK, p38, and ERK.

[3][5] These activated MAPKs, in turn, phosphorylate various transcription factors, such as

AP-1, which cooperate with NF-κB to drive the inflammatory response.[7]

Non-Canonical Signaling: Inflammasome and Autophagy
Beyond NF-κB and MAPK, RIPK2 signaling has been linked to other cellular processes:

Inflammasome Regulation: RIPK2 can dampen NLRP3 inflammasome activation and

subsequent IL-18 production by promoting mitophagy, the selective removal of damaged

mitochondria.[17] This function is dependent on RIPK2's kinase activity and involves the

phosphorylation of the autophagy inducer ULK1.[17]

Autophagy: RIPK2 is considered an essential component in NOD1/NOD2-dependent

autophagy, a key innate immune mechanism for clearing intracellular pathogens.[17][18]

Mechanism of RIP2 Kinase Inhibitors
RIPK2 inhibitors are designed to block its kinase activity, thereby preventing the downstream

signaling events that lead to inflammation. They are typically small molecules classified based

on their binding mode to the kinase domain.[19]

Type I Inhibitors: These molecules are ATP-competitive and bind to the active conformation

of the RIPK2 kinase domain. An example is gefitinib, an EGFR inhibitor that was also found

to potently inhibit RIPK2's tyrosine kinase activity.[8][13]

Type II Inhibitors: These inhibitors bind to an inactive (DFG-out) conformation of the kinase,

often accessing an allosteric pocket adjacent to the ATP-binding site.[13] Ponatinib is a

clinically relevant Type II inhibitor that effectively blocks RIPK2 activation.[13]

Inhibition of RIPK2's kinase activity has several critical downstream consequences:

Blocks Autophosphorylation: The primary mechanism is the prevention of RIPK2

autophosphorylation (e.g., at Ser176), which is the initial step required for its activation.[13]

[19]
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Prevents Ubiquitination: By locking RIPK2 in an inactive state, inhibitors prevent the

conformational changes necessary for E3 ligase binding and subsequent polyubiquitination.

[13] Some inhibitors may also directly disrupt the interaction between RIPK2 and E3 ligases

like XIAP.[1][14]

Inhibits Downstream Kinase Activation: Without the ubiquitin scaffold, the TAK1 and IKK

complexes are not recruited or activated.[1]

Suppresses Cytokine Production: The ultimate outcome is the blockade of both NF-κB and

MAPK pathways, leading to a significant reduction in the transcription and release of pro-

inflammatory cytokines.[8][13]
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Quantitative Data on RIP2 Inhibition
The efficacy of RIP2 inhibitors is quantified by their ability to block kinase activity in vitro and

suppress downstream signaling and cytokine production in cellular assays.
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Inhibitor Type Target(s) IC₅₀ (RIPK2)
Cellular
Effect

Reference(s
)

Gefitinib Type I
EGFR,

RIPK2

Potent (nM

range)

Inhibits

NOD2-

induced NF-

κB activation

and cytokine

release.

[8][9]

Erlotinib Type I
EGFR,

RIPK2

Potent (nM

range)

Inhibits

NOD2-

induced NF-

κB activation

and cytokine

release.

[8][9]

Ponatinib Type II
Multi-kinase,

RIPK2

~6.5 nM (in

vitro)

Blocks RIPK2

Ser176

autophosphor

ylation and

IκBα

degradation

in cells.

[13]

SB203580 Type I p38, RIPK2
Effective in

vitro

Reduces

RIPK2

protein

stability and

impairs

NOD1/2

signaling.

[1][15]

Detailed Experimental Protocols
Investigating the RIP2 signaling pathway and the effects of its inhibitors requires specific

biochemical and cell-based assays.
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Protocol: Western Blot for Phosphorylated RIP2 and
IκBα
This protocol is used to detect the activation state of RIPK2 and the downstream NF-κB

pathway by measuring protein phosphorylation.

Objective: To measure the levels of phospho-RIPK2 (Ser176) and phospho-IκBα in cell lysates

following NOD2 stimulation and inhibitor treatment.

Materials:

Cell line expressing NOD2 (e.g., HEK293-NOD2, THP-1)

NOD2 ligand (e.g., L18-MDP)

RIPK2 inhibitor

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

BCA Protein Assay Kit

SDS-PAGE gels, buffers, and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1%

Tween-20 (TBST)

Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-total-RIPK2, anti-phospho-IκBα, anti-

total-IκBα, anti-β-Actin

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Procedure:
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Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with the

RIPK2 inhibitor or DMSO vehicle for 1 hour.

Stimulation: Stimulate the cells with L18-MDP for the desired time (e.g., 30-60 minutes).

Cell Lysis: Place the culture dish on ice, wash cells twice with ice-cold PBS, and add 1 mL of

ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.[20]

Lysate Preparation: Incubate the lysate on ice for 20-30 minutes with periodic vortexing.

Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[20]

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume

of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.

SDS-PAGE and Transfer: Load 20-50 µg of protein per lane on an SDS-PAGE gel. After

electrophoresis, transfer the proteins to a PVDF membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to

prevent non-specific antibody binding.[21]

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-

phospho-RIPK2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with

TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again as in the previous step. Apply ECL substrate and

visualize the protein bands using a chemiluminescence imaging system.

Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane

can be stripped and re-probed with the respective antibodies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://www.nsjbio.com/show_protocol.php?data=protocol/1041961398.pdf
https://www.nsjbio.com/show_protocol.php?data=protocol/1041961398.pdf
https://www.bio-rad-antibodies.com/tips-western-blot-detection-of-phosphorylation-events.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Treatment
(Inhibitor + Stimulant)

Lysis with Phosphatase
& Protease Inhibitors

Protein Quantification
(BCA Assay)

Sample Denaturation
(Laemmli Buffer, 95°C)

SDS-PAGE

PVDF Membrane Transfer

Blocking (5% BSA)

Primary Antibody Incubation
(e.g., anti-p-RIPK2)

Washing (TBST)

Secondary Antibody Incubation
(HRP-conjugated)

Detection (ECL)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/product/b15581532?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol measures the direct enzymatic activity of purified RIPK2 and the potency of

inhibitors.

Objective: To determine the IC₅₀ value of a compound against recombinant RIPK2 kinase.

Materials:

Recombinant human RIPK2 enzyme

Substrate (e.g., Myelin Basic Protein, MBP)[22]

ATP

RIPK2 Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM

DTT)[23]

Test inhibitor (serially diluted)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well assay plates

Luminometer

Procedure:

Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor at various concentrations

(or DMSO vehicle).

Enzyme Addition: Add 2 µL of RIPK2 enzyme diluted in kinase assay buffer. Incubate for 10-

20 minutes at room temperature to allow for inhibitor binding.

Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture (e.g., 5 mg/ml MBP and 50 µM

ATP).[22]

Incubation: Incubate the plate at 30°C or room temperature for 60 minutes.[23][24]
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Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops

the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room

temperature.[24]

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well.

This converts the ADP generated by RIPK2 into ATP, which is then used by luciferase to

produce a light signal. Incubate for 30-60 minutes at room temperature.[24]

Data Acquisition: Measure luminescence using a plate reader. The signal is directly

proportional to the amount of ADP produced and thus to RIPK2 activity.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-

response curve.
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Protocol: NF-κB Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB as a functional readout of

the entire upstream signaling pathway.

Objective: To quantify the inhibition of NOD2-mediated NF-κB activation by a test compound.

Materials:

HEK293T cells

Plasmids: NF-κB-luciferase reporter, a constitutively active Renilla luciferase control plasmid

(for normalization), and a NOD2 expression plasmid.

Transfection reagent

NOD2 ligand (MDP)

Test inhibitor

Dual-Luciferase® Reporter Assay System (Promega)

Luminometer

Procedure:

Transfection: Co-transfect HEK293T cells in a 96-well plate with the NF-κB-luciferase,

Renilla luciferase, and NOD2 expression plasmids.

Incubation: Allow cells to express the plasmids for 24 hours.

Treatment: Pre-treat the cells with serial dilutions of the test inhibitor or DMSO vehicle for 1

hour.

Stimulation: Stimulate the cells with MDP for 6-8 hours to activate the NOD2-RIPK2-NF-κB

pathway.

Cell Lysis: Wash the cells with PBS and lyse them according to the Dual-Luciferase kit

protocol.
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Luminescence Measurement: Transfer the lysate to a white-walled luminometer plate.

Measure the Firefly luciferase activity, then add the Stop & Glo® Reagent and measure the

Renilla luciferase activity.

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each

well to control for transfection efficiency and cell number. Calculate the percent inhibition of

NF-κB activity for each inhibitor concentration compared to the stimulated DMSO control.

Conclusion
RIPK2 kinase is a linchpin in the innate immune response to bacterial pathogens, translating

NOD1/NOD2 receptor activation into robust NF-κB and MAPK-driven inflammation. Its central

role has made it a prime target for therapeutic intervention in a variety of autoinflammatory

disorders. Inhibitors of RIPK2 effectively abrogate these downstream pathways by preventing

the crucial autophosphorylation and ubiquitination events required for signal propagation. The

experimental protocols detailed herein provide a robust framework for researchers to

investigate this pathway, screen for novel inhibitors, and further elucidate the complex biology

of RIPK2 signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive
review - PMC [pmc.ncbi.nlm.nih.gov]

2. Recent advances in the development of RIPK2 modulators for the treatment of
inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

3. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for
MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

4. XIAP mediates NOD signaling via interaction with RIP2 - PMC [pmc.ncbi.nlm.nih.gov]

5. The Nod1, Nod2, and Rip2 Axis Contributes to Host Immune Defense against Intracellular
Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b15581532?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12095162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12095162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5903030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5903030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2732880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3958010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3958010/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. researchgate.net [researchgate.net]

7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

8. Inhibition of RIP2's tyrosine kinase activity limits NOD2-driven cytokine responses - PMC
[pmc.ncbi.nlm.nih.gov]

9. sciencedaily.com [sciencedaily.com]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. A critical role of RICK/RIP2 polyubiquitination in Nod-induced NF-κB activation - PMC
[pmc.ncbi.nlm.nih.gov]

13. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase
Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

14. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a
comprehensive review [frontiersin.org]

15. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-
mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

16. Frontiers | Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces
Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer [frontiersin.org]

17. Receptor interacting protein kinase 2-mediated mitophagy regulates inflammasome
activation during virus infection - PMC [pmc.ncbi.nlm.nih.gov]

18. RIPK2-Mediated Autophagy and Negatively Regulated ROS-NLRP3 Inflammasome
Signaling in GMCs Stimulated with High Glucose - PMC [pmc.ncbi.nlm.nih.gov]

19. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

20. nsjbio.com [nsjbio.com]

21. bio-rad-antibodies.com [bio-rad-antibodies.com]

22. bpsbioscience.com [bpsbioscience.com]

23. promega.com [promega.com]

24. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to RIP2 Kinase Inhibitor
Downstream Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581532#rip2-kinase-inhibitor-1-downstream-
signaling-pathways]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.researchgate.net/figure/RIP2-activates-JNK-p38a-MAPK-and-NF-kB-dependent-gene-transcription-in-transfected_fig8_6457836
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1192970/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2994040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2994040/
https://www.sciencedaily.com/releases/2010/11/101130171958.htm
https://www.researchgate.net/publication/350859002_RIPK2_as_a_New_Therapeutic_Target_in_Inflammatory_Bowel_Diseases
https://www.researchgate.net/figure/Illustration-of-intermolecular-interactions-governed-by-NOD1-and-RIP2-CARDs-A-All_fig3_312622021
https://pmc.ncbi.nlm.nih.gov/articles/PMC2234345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2234345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4579271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4579271/
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2025.1492807/full
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2025.1492807/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2740541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2740541/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2021.627464/full
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2021.627464/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3631456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3631456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6710801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6710801/
https://synapse.patsnap.com/article/what-are-ripk2-inhibitors-and-how-do-they-work
https://www.nsjbio.com/show_protocol.php?data=protocol/1041961398.pdf
https://www.bio-rad-antibodies.com/tips-western-blot-detection-of-phosphorylation-events.html
https://bpsbioscience.com/ripk2-kinase-assay-kit-79737
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/ripk2-kinase-assay.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Determining_Ripretinib_Activity_Using_Biochemical_Kinase_Assays.pdf
https://www.benchchem.com/product/b15581532#rip2-kinase-inhibitor-1-downstream-signaling-pathways
https://www.benchchem.com/product/b15581532#rip2-kinase-inhibitor-1-downstream-signaling-pathways
https://www.benchchem.com/product/b15581532#rip2-kinase-inhibitor-1-downstream-signaling-pathways
https://www.benchchem.com/product/b15581532#rip2-kinase-inhibitor-1-downstream-signaling-pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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